4-Methyl-5-phenyl-1,3-dioxol-2-one
Description
4-Methyl-5-phenyl-1,3-dioxol-2-one (CAS: 19424-30-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure consists of a 1,3-dioxol-2-one (cyclic carbonate) ring substituted with a methyl group at position 4 and a phenyl group at position 5. This compound is notable for its role in pharmaceutical synthesis, particularly as a key intermediate in the production of angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil and Azilsartan Medoxomil . The dioxol-2-one ring enhances drug bioavailability by acting as a prodrug moiety, which undergoes hydrolysis in vivo to release the active metabolite.
Properties
CAS No. |
40352-53-2 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C10H8O3/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
JODXHEZZVYDUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the 1,3-Dioxol-2-one Family
The following table summarizes critical differences between 4-methyl-5-phenyl-1,3-dioxol-2-one and related dioxol-2-one derivatives:
Key Observations:
- Substituent Effects : The phenyl group in this compound provides steric bulk and aromatic stabilization, reducing its reactivity compared to halogenated derivatives like DMDO-Cl. Halogenated analogues are more electrophilic, favoring nucleophilic substitution reactions in prodrug synthesis .
- Bioavailability : The phenyl group enhances lipophilicity, improving membrane permeability in prodrug applications .
- Synthetic Utility : DMDO-Cl and bromomethyl derivatives are preferred for introducing alkylating groups into drug molecules, while the parent compound is tailored for ester prodrug strategies .
Comparison with Oxazolidine Derivatives
Oxazolidines (e.g., 4-methyl-5-phenyl-1,3-oxazolidin-2-one) share structural similarities but differ in ring composition (oxazolidine vs. dioxol-2-one).
| Parameter | This compound | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one |
|---|---|---|
| Ring Structure | 1,3-Dioxol-2-one (cyclic carbonate) | 1,3-Oxazolidin-2-one (contains N in ring) |
| Key Functional Groups | Carbonyl (C=O) | Amine (NH) and carbonyl (C=O) |
| Reactivity | Hydrolysis-prone; electrophilic at C2 | Nucleophilic attack at C2 or C6 positions |
| Applications | Prodrug synthesis | Chiral inductors, intermediates in asymmetric synthesis |
| Stereochemical Complexity | Typically achiral | Often chiral (e.g., (4S,5S) configuration) |
Key Observations:
- Reactivity : The dioxol-2-one’s carbonyl group increases electrophilicity, favoring hydrolysis under physiological conditions. In contrast, oxazolidines exhibit nucleophilic reactivity at specific positions, enabling stereoselective transformations .
- Chirality : Oxazolidines like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are used in asymmetric synthesis due to their rigid chiral centers, whereas dioxol-2-ones lack inherent chirality unless functionalized .
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